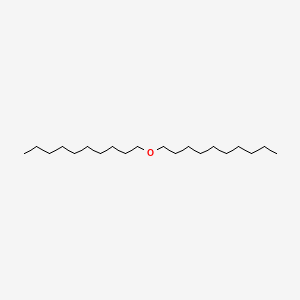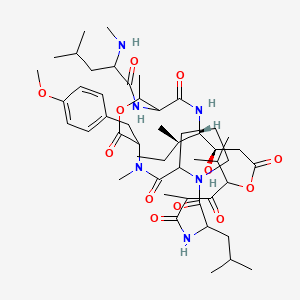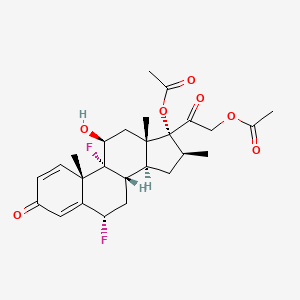
Diflorasone diacétate
Vue d'ensemble
Description
Le diacétate de diflorasone est un corticostéroïde fluoré synthétique utilisé principalement comme agent anti-inflammatoire et anti-prurigineux topique. Il est couramment prescrit pour des affections telles que le psoriasis et la dermatite atopique . Le diacétate de diflorasone est connu pour sa forte puissance et est classé comme corticostéroïde de classe I aux États-Unis .
Applications De Recherche Scientifique
Diflorasone diacetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for pharmaceutical applications.
Mécanisme D'action
Target of Action
Diflorasone diacetate primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .
Mode of Action
Diflorasone diacetate interacts with its targets, the lipocortins, to inhibit the release of their common precursor, arachidonic acid . This interaction results in the suppression of the formation, release, and activity of endogenous chemical mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by diflorasone diacetate involves the arachidonic acid cascade . By inducing lipocortins, diflorasone diacetate inhibits the release of arachidonic acid, a common precursor to potent mediators of inflammation such as prostaglandins and leukotrienes . This action effectively suppresses the inflammatory response.
Pharmacokinetics
Once absorbed through the skin, diflorasone diacetate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized primarily in the liver and then excreted by the kidneys . The absorption of diflorasone diacetate is minimal, with around 1% reaching dermal layers or the systemic circulation after application to most normal skin areas . Occlusive dressings can substantially increase the percutaneous absorption of this topical corticosteroid .
Result of Action
The molecular and cellular effects of diflorasone diacetate’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It provides relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .
Action Environment
The action, efficacy, and stability of diflorasone diacetate can be influenced by environmental factors. For instance, the use of occlusive dressings can significantly increase the percutaneous absorption of this topical corticosteroid . Additionally, the integrity of the epidermal barrier and other disease processes in the skin can also affect the absorption of diflorasone diacetate .
Analyse Biochimique
Biochemical Properties
Diflorasone diacetate, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Cellular Effects
Diflorasone diacetate is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash . It reduces the swelling, itching, and redness that can occur in these types of conditions .
Molecular Mechanism
The precise mechanism of the anti-inflammatory activity of diflorasone diacetate is uncertain. It is thought to act by inducing phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of diflorasone diacetate over time in laboratory settings are not fully documented. It is recommended that treatment with diflorasone diacetate should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .
Dosage Effects in Animal Models
There is limited information available on the effects of diflorasone diacetate at different dosages in animal models. Corticosteroids are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .
Metabolic Pathways
Once absorbed through the skin, diflorasone diacetate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is bound to plasma proteins in varying degrees and is metabolized primarily in the liver, then excreted by the kidneys .
Transport and Distribution
Once absorbed through the skin, topical corticosteroids like diflorasone diacetate are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse commence généralement par un précurseur de corticostéroïde, qui subit des réactions de fluoration et d'acétylation pour produire du diacétate de diflorasone .
Méthodes de production industrielle
Dans les milieux industriels, le diacétate de diflorasone est produit à l'aide de réacteurs chimiques à grande échelle où les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée. Le produit final est ensuite formulé en crèmes ou pommades pour application topique .
Analyse Des Réactions Chimiques
Types de réactions
Le diacétate de diflorasone subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle de la molécule peuvent être oxydés pour former des cétones.
Réduction : Les groupes carbonyle peuvent être réduits en groupes hydroxyle.
Substitution : Les atomes de fluor peuvent être substitués par d'autres halogènes ou groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore (Cl₂) ou le brome (Br₂) en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du diacétate de diflorasone peut produire des cétones, tandis que la réduction peut produire des dérivés hydroxylés .
Applications de la recherche scientifique
Le diacétate de diflorasone a un large éventail d'applications de recherche scientifique :
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies inflammatoires.
Médecine : Largement utilisé en dermatologie pour le traitement des affections cutanées inflammatoires.
Industrie : Utilisé dans la formulation de crèmes et de pommades topiques pour des applications pharmaceutiques.
Mécanisme d'action
Ces protéines inhibent la libération d'acide arachidonique, un précurseur de puissants médiateurs de l'inflammation tels que les prostaglandines et les leucotriènes . En réduisant les niveaux de ces médiateurs inflammatoires, le diacétate de diflorasone diminue efficacement l'inflammation, les démangeaisons et les rougeurs .
Comparaison Avec Des Composés Similaires
Composés similaires
- Dipropionate de bétaméthasone
- Propionate de clobétasol
- Fluocinonide
Comparaison
Le diacétate de diflorasone est unique en raison de sa forte puissance et de son motif de fluoration spécifique, qui améliore ses propriétés anti-inflammatoires et anti-prurigineuses . Comparé à d'autres corticostéroïdes comme le dipropionate de bétaméthasone et le propionate de clobétasol, le diacétate de diflorasone est souvent préféré pour les affections inflammatoires graves en raison de ses effets plus forts .
Propriétés
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLHFUVNSFZPJ-JOYXJVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045646 | |
| Record name | Diflorasone diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33564-31-7 | |
| Record name | Diflorasone diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33564-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflorasone diacetate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflorasone diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diflorasone di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLORASONE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




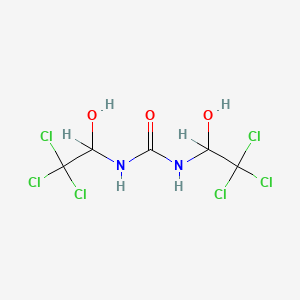


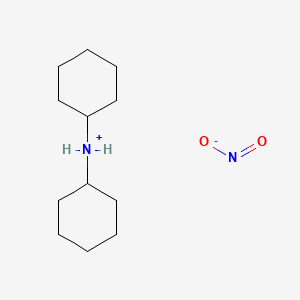
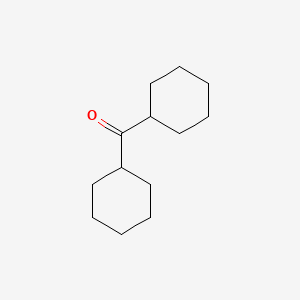
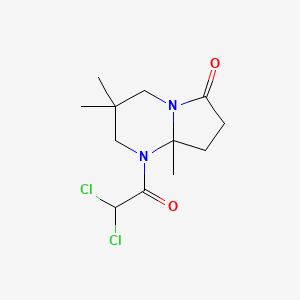
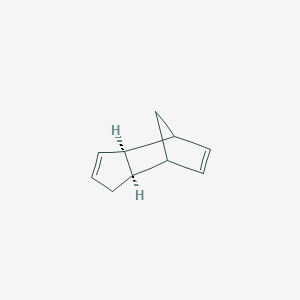
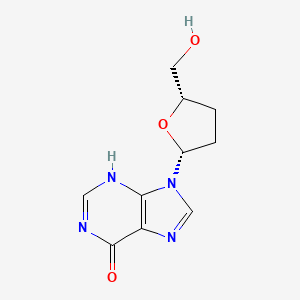
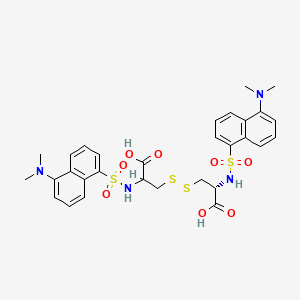
![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
